molecular formula C16H16 B090989 (E)-1,2-Bis(4-methylphenyl)ethene CAS No. 18869-29-9

(E)-1,2-Bis(4-methylphenyl)ethene

Cat. No. B090989
CAS RN: 18869-29-9
M. Wt: 208.3 g/mol
InChI Key: KINZBJFIDFZQCB-VAWYXSNFSA-N
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Patent
US07592475B2

Procedure details

2.4 g(5.37 mmol) of (4-methylbenzyl)triphenylphosphonium bromide and 0.98 g(60%, 24.4 mmol) of NaH were refluxed in toluene for 6 hours. After cooled down, 0.586 g(4.88 mmol) of 4-methylbenzaldehyde was introduced gradually to the solution to be refluxed again for 6 hours. The resulted product was treated with water to be extracted with ethyl acetate. The solvent was distilled off and the residue was recrystallized in ethanol. Yield; 71%.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.586 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].[CH3:2][C:3]1[CH:28]=[CH:27][C:6]([CH2:7][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:5][CH:4]=1.[H-].[Na+].[CH3:31][C:32]1[CH:39]=[CH:38][C:35]([CH:36]=O)=[CH:34][CH:33]=1.O>C1(C)C=CC=CC=1>[CH3:31][C:32]1[CH:39]=[CH:38][C:35]([CH:36]=[CH:7][C:6]2[CH:5]=[CH:4][C:3]([CH3:2])=[CH:28][CH:27]=2)=[CH:34][CH:33]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[Br-].CC1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Name
Quantity
0.98 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.586 g
Type
reactant
Smiles
CC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled down
TEMPERATURE
Type
TEMPERATURE
Details
to be refluxed again for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
to be extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized in ethanol

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)C=CC1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07592475B2

Procedure details

2.4 g(5.37 mmol) of (4-methylbenzyl)triphenylphosphonium bromide and 0.98 g(60%, 24.4 mmol) of NaH were refluxed in toluene for 6 hours. After cooled down, 0.586 g(4.88 mmol) of 4-methylbenzaldehyde was introduced gradually to the solution to be refluxed again for 6 hours. The resulted product was treated with water to be extracted with ethyl acetate. The solvent was distilled off and the residue was recrystallized in ethanol. Yield; 71%.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.586 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].[CH3:2][C:3]1[CH:28]=[CH:27][C:6]([CH2:7][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:5][CH:4]=1.[H-].[Na+].[CH3:31][C:32]1[CH:39]=[CH:38][C:35]([CH:36]=O)=[CH:34][CH:33]=1.O>C1(C)C=CC=CC=1>[CH3:31][C:32]1[CH:39]=[CH:38][C:35]([CH:36]=[CH:7][C:6]2[CH:5]=[CH:4][C:3]([CH3:2])=[CH:28][CH:27]=2)=[CH:34][CH:33]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[Br-].CC1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Name
Quantity
0.98 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.586 g
Type
reactant
Smiles
CC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled down
TEMPERATURE
Type
TEMPERATURE
Details
to be refluxed again for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
to be extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized in ethanol

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)C=CC1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.